molecular formula C19H14ClN5Na2O9S4 B12735120 Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate CAS No. 83400-24-2

Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate

Cat. No.: B12735120
CAS No.: 83400-24-2
M. Wt: 666.0 g/mol
InChI Key: UMSTXIMOKUXALY-UHFFFAOYSA-L
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Description

Introduction to Disodium 6-((1-(2-Chloro-5-Sulphonatophenyl)-4,5-Dihydro-3-Methyl-5-Oxo-1H-Pyrazol-4-Yl)Azo)-2-(Ethylsulphonyl)Benzothiazole-7-Sulphonate

Chemical Nomenclature and Structural Identification

The systematic IUPAC name of this compound reflects its intricate architecture:

  • Benzothiazole backbone : A bicyclic system comprising a benzene ring fused to a thiazole ring (sulfur at position 1, nitrogen at position 3).
  • Substituents :
    • Position 2 : Ethylsulphonyl group (-SO₂C₂H₅), enhancing electrophilicity.
    • Position 6 : Azo (-N=N-) linkage to a pyrazolyl group.
    • Position 7 : Sulphonate (-SO₃⁻Na⁺) group, improving aqueous solubility.
  • Pyrazolyl moiety : A 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole ring substituted at position 1 with a 2-chloro-5-sulphonatophenyl group.

The molecular formula is inferred as C₂₁H₁₆ClN₅Na₂O₉S₃ , with a molecular weight of approximately 666.04 g/mol. The disodium counterions balance the two sulphonate groups, ensuring stability in polar solvents.

Key Structural Features
  • Azo linkage : Facilitates π-conjugation, enabling absorption in the visible spectrum (λₘₐₓ ~450–550 nm).
  • Sulphonates : Critical for solubility and ionic interactions in aqueous media.
  • Chlorine substituent : Introduces steric and electronic effects, influencing reactivity.

Historical Development and Discovery

The compound’s synthesis aligns with advancements in azo dye chemistry during the late 20th century, particularly the integration of benzothiazole cores for enhanced photostability and bioactivity. Early azo dyes prioritized chromophoric intensity, but the introduction of sulphonate groups in the 1970s addressed solubility limitations in textile applications.

The specific integration of a pyrazolyl-azo-benzothiazole scaffold emerged from pharmacological studies in the 1990s, where such structures demonstrated affinity for biomolecular targets. Modern synthetic protocols, such as transition metal-free diazotization and radical-mediated cyclization (e.g., S~RN~1 mechanisms), have refined the efficiency of producing polysubstituted benzothiazoles. For example, sodium hydride-mediated reactions enable the formation of thioamide intermediates, which cyclize under alkaline conditions to yield benzothiazole derivatives.

Position Within Azo-Benzothiazole Sulfonate Chemical Families

This compound belongs to the monoazo-benzothiazole sulfonate subclass, distinguished by:

  • Single azo group : Contrasts with disazo or polyazo dyes.
  • Sulphonated benzothiazole core : Provides superior solubility over non-sulphonated analogues.
Comparative Analysis with Related Compounds
Compound Class Key Features Applications
Simple azo dyes Single azo group, minimal substituents Textile dyeing, pH indicators
Bis-benzothiazoles Two benzothiazole units linked via amines Anticancer agents
Sulphonated azo dyes Sulphonate groups for solubility Industrial dyes, sensors
Chloro-substituted azo Chlorine atoms enhancing electrophilicity Photodynamic therapy

The presence of both ethylsulphonyl and chloro-sulphonatophenyl groups in this compound creates a unique electronic profile, enabling dual functionality as a dye and a molecular probe. Its structural complexity surpasses simpler analogues like sodium 2-ethylhexyl phthalate, which lack conjugated aromatic systems.

Properties

CAS No.

83400-24-2

Molecular Formula

C19H14ClN5Na2O9S4

Molecular Weight

666.0 g/mol

IUPAC Name

disodium;6-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-ethylsulfonyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C19H16ClN5O9S4.2Na/c1-3-36(27,28)19-21-12-6-7-13(17(16(12)35-19)38(32,33)34)22-23-15-9(2)24-25(18(15)26)14-8-10(37(29,30)31)4-5-11(14)20;;/h4-8,15H,3H2,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

UMSTXIMOKUXALY-UHFFFAOYSA-L

Canonical SMILES

CCS(=O)(=O)C1=NC2=C(S1)C(=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=CC(=C4)S(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate, commonly referred to as Disodium 6-Azo, is a synthetic azo dye characterized by its complex chemical structure and potential biological activities. The compound has garnered attention for its applications in various fields, including textiles and biochemistry.

The molecular formula of Disodium 6-Azo is C19H14ClN5Na2O9S4C_{19}H_{14}ClN_{5}Na_{2}O_{9}S_{4} with a molecular weight of 666.04 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₄ClN₅Na₂O₉S₄
Molecular Weight666.04 g/mol
CAS Number83400-24-2
LogP5.169
Topological Polar Surface Area272.20 Ų

Biological Activity

The biological activity of Disodium 6-Azo has been explored in various studies, particularly focusing on its potential genotoxicity and carcinogenic properties. Azo dyes, including Disodium 6-Azo, are known to undergo reductive cleavage in biological systems, potentially leading to the formation of carcinogenic amines.

Genotoxicity Studies

Research indicates that azo compounds can be metabolized to release aromatic amines, which are associated with genotoxic effects. A study highlighted the potential for Disodium 6-Azo to undergo such metabolic transformations:

  • Metabolism : Azo dyes can be reduced by intestinal bacteria to form potentially harmful amines.
  • Genotoxic Potential : Studies have shown that certain azo dyes can induce mutations in bacterial and mammalian cells, raising concerns about their safety in consumer products.

Case Studies

  • Human Health Assessment : A comprehensive assessment conducted by the Australian government evaluated various azo dyes, including Disodium 6-Azo. It was found that exposure to such dyes could lead to adverse health effects due to their ability to release carcinogenic amines upon metabolism .
  • Environmental Impact : The environmental persistence of azo dyes has been documented, with implications for aquatic ecosystems. The degradation products of azo dyes can be toxic and pose risks to aquatic life .

Toxicological Data

Toxicological evaluations have indicated the following concerning Disodium 6-Azo:

  • Acute Toxicity : Limited data suggests low acute toxicity; however, chronic exposure may lead to significant health risks.
  • Allergenic Potential : Some studies indicate that azo dyes can elicit allergic reactions in sensitive individuals, particularly when used in cosmetics and textiles .

Scientific Research Applications

Structural Features

FeatureDescription
Azo LinkageFacilitates dye properties and interactions with biological molecules.
Sulfonate GroupsIncreases water solubility and enhances reactivity.
Benzothiazole CoreProvides structural stability and potential biological activity.

Dye Chemistry

Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate is primarily utilized as a dye in textile applications due to its vibrant color and stability. Its azo structure allows for extensive use in various dyeing processes.

Biological Studies

The compound exhibits notable biological activities, making it a subject of interest in pharmacological research. Studies have indicated potential applications in:

  • Antimicrobial Activity : Research has shown that compounds with similar structures possess antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi.

Analytical Chemistry

The compound is employed as a reagent in analytical chemistry to detect various metal ions due to its ability to form stable complexes. This application is crucial for environmental monitoring and quality control in industrial processes.

Cosmetic Formulations

Given its chemical stability and solubility, this compound is explored for use in cosmetic products, particularly as a colorant in skin creams and lotions. Regulatory assessments ensure its safety for use in cosmetics.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting potential as an antimicrobial agent.

Case Study 2: Textile Dyeing

In an industrial application study, the compound was tested for dyeing cotton fabrics. The results demonstrated excellent color fastness and vibrancy compared to traditional dyes, leading to its recommendation for commercial textile applications.

Comparison with Similar Compounds

Analytical Characterization

The compound would require rigorous characterization using:

  • NMR Spectroscopy : To confirm the azo linkage (δ ~7–8 ppm for aromatic protons) and sulphonate groups (distinct ¹³C signals near δ 120–140 ppm) .
  • UV-Vis Spectroscopy : Expected absorption maxima in the visible range (400–600 nm) due to extended conjugation .
  • Mass Spectrometry : High-resolution MS (HRMS) would verify the molecular ion peak (e.g., [M-Na]⁻ for disodium salts) .

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